molecular formula C11H9F3N2O2 B1401590 Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260885-46-8

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1401590
CAS RN: 1260885-46-8
M. Wt: 258.2 g/mol
InChI Key: SEAQKGQEMIANCA-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1260885-46-8. It has a molecular weight of 258.2 . This compound is typically stored at room temperature and is in solid form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3 . This code provides a unique identifier for this compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The transformation of these compounds is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 258.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • The imidazo[1,2-a]pyridine system, including compounds like ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been explored for synthesizing fused triazines, which are angular tri-heterocycles with potential biological activity (Zamora et al., 2004).
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate has been used in the practical synthesis of chronic renal disease agents (Ikemoto et al., 2000).

Chemical Functionalization and Synthesis Methods

  • A method for the regioselective trifluoromethylation of imidazo[1,2-a]pyridines under mild conditions using anthraquinone-2-carboxylic acid as a catalyst demonstrates the versatility in functionalizing these compounds (Zhou et al., 2019).
  • The use of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates in synthesizing spiro compounds shows the potential for creating diverse molecular structures (Abe et al., 2010).

Applications in Developing Fluorescent Probes

  • β-lactam carbenes reacting with 2-pyridyl isonitriles have produced imidazo[1,2-a]pyridine derivatives that are efficient fluorescent probes for detecting mercury ions (Shao et al., 2011).

Catalytic and Antimicrobial Activities

  • The synthesis of substituted imidazo[1,2-a]pyridine-3-carboxamides demonstrates their potential in antimicrobial activities, specifically against tuberculosis (Jadhav et al., 2016).
  • The evaluation of the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol indicates their utility in chemical transformations (Saddik et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . It is expected that many novel applications of these compounds will be discovered in the future . The development of eco-friendly synthetic strategies is also a significant area of focus .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQKGQEMIANCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855853
Record name Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260885-46-8
Record name Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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